1-(2-Bromobenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound characterized by its bromobenzene sulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzenesulfonyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and solvent quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate salt.
Reduction: The bromobenzene sulfonyl group can undergo reduction to form a corresponding amine.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in an acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used, such as sodium cyanide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylate.
Reduction: Piperidine-4-amine.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring.
Piperidine-4-carboxylic acid: Lacks the bromobenzene sulfonyl group.
Other Bromobenzene Derivatives: Similar in having a bromobenzene group but differ in the attached functional groups.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCJMXADIRTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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